

(R)-methyl 2-chloropropanoate (CAS: 77287-29-7): A Technical Guide

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Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

Cat. No.: B1360322

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-methyl 2-chloropropanoate**, a valuable chiral building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications in the agrochemical industry, with a focus on providing practical information for laboratory and development settings.

Chemical and Physical Properties

(R)-methyl 2-chloropropanoate is a clear, colorless liquid.^[1] Its key physical and chemical properties are summarized in the table below, providing a comprehensive dataset for researchers.

Property	Value	Reference(s)
CAS Number	77287-29-7	[1][2]
Molecular Formula	C ₄ H ₇ ClO ₂	[1][2]
Molecular Weight	122.55 g/mol	[1][2]
Appearance	Clear colorless liquid	[1]
Density	1.152 g/mL at 25 °C	[1][2]
Boiling Point	132-134 °C	[1][2]
Refractive Index (n _{20/D})	1.417	[2]
Optical Activity ([α] _{20/D})	+26° (neat)	[2]
Flash Point	37 °C (98.6 °F) - closed cup	[2]
Enantiomeric Excess (ee)	≥ 95% (GLC)	[2]

Safety and Handling

(R)-methyl 2-chloropropanoate is a flammable liquid and vapor and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[2]

Hazard Classification	GHS Pictograms	Hazard Statements	Precautionary Statements
Flammable Liquid (Category 3)	GHS02	H226: Flammable liquid and vapor	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Irritation (Category 2)	GHS07	H315: Causes skin irritation	P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation (Category 2)	GHS07	H319: Causes serious eye irritation	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	GHS07	H335: May cause respiratory irritation	

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of **(R)-methyl 2-chloropropanoate**.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton and carbon NMR spectral data for **(R)-methyl 2-chloropropanoate**.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
1.66	Doublet	-CH ₃
3.79	Singlet	-OCH ₃
4.45	Quartet	-CH(Cl)-

¹³C NMR Data

Chemical Shift (ppm)	Assignment
21.5	-CH ₃
53.0	-OCH ₃
54.5	-CH(Cl)-
170.0	C=O

Mass Spectrometry

The mass spectrum of **(R)-methyl 2-chloropropanoate** exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 122 (for ³⁵Cl) and 124 (for ³⁷Cl) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[\[3\]](#)

Key Fragmentation Ions

m/z	Fragment
122/124	[M] ⁺
87	[M - Cl] ⁺
63/65	[CH ₃ CHCl] ⁺
59	[COOCH ₃] ⁺

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Key IR Absorptions

Wavenumber (cm ⁻¹)	Assignment
2985	C-H stretch (alkane)
1745	C=O stretch (ester)
1275	C-O stretch (ester)
770	C-Cl stretch

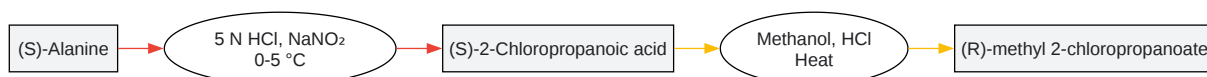
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(R)-methyl 2-chloropropanoate** are provided below.

Synthesis Protocols

Two common methods for the synthesis of **(R)-methyl 2-chloropropanoate** are detailed here.

This method proceeds with retention of configuration.



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Synthesis of **(R)-methyl 2-chloropropanoate** from (S)-Alanine.

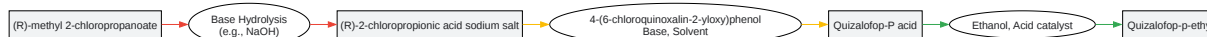
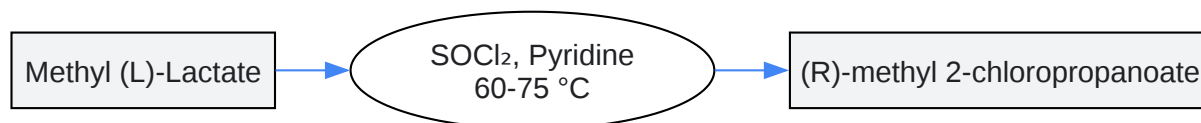
Procedure:

- **Diazotization:** Dissolve (S)-alanine (1 mol) in 5 N hydrochloric acid (1300 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.^[4] Cool

the mixture to 0 °C in an ice/salt bath.[4] Add a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL) dropwise, maintaining the reaction temperature below 5 °C.[4] After the addition is complete, allow the reaction to stand overnight at room temperature.[4]

- Work-up: Extract the reaction mixture with diethyl ether. Concentrate the combined ether layers and wash with saturated brine. Dry the ethereal solution over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield (S)-2-chloropropanoic acid.[4]
- Esterification: Reflux the crude (S)-2-chloropropanoic acid in methanol containing 15% hydrochloric acid for 30 minutes.[4]
- Purification: After cooling, the product can be purified by distillation under reduced pressure to yield **(R)-methyl 2-chloropropanoate**.

This method utilizes a chlorinating agent, such as thionyl chloride or phosgene, and typically proceeds with inversion of stereochemistry.



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